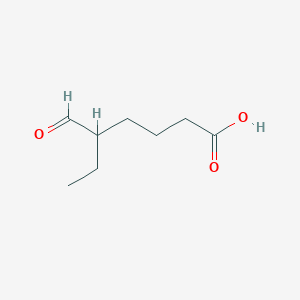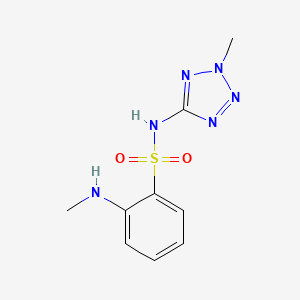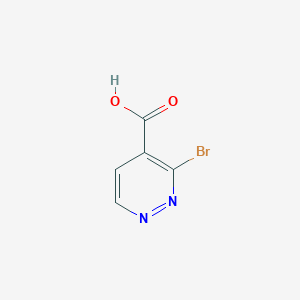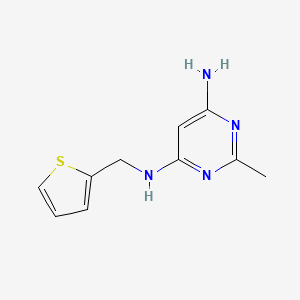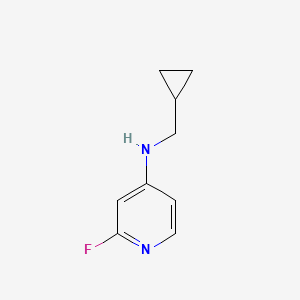![molecular formula C9H13N4O5P B13437886 [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid](/img/structure/B13437886.png)
[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a phosphonic acid group through a propanyl chain. The presence of the purine base suggests potential biological activity, making it a compound of interest in medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a purine derivative with a phosphonic acid ester under controlled conditions. The reaction conditions often require the use of a base to deprotonate the phosphonic acid, facilitating its nucleophilic attack on the purine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the purine base or the phosphonic acid group.
Substitution: Nucleophilic substitution reactions are common, where the phosphonic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of phosphonate esters .
Scientific Research Applications
Chemistry
In chemistry, [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound is studied for its potential role in cellular processes. The purine base is a key component of nucleotides, suggesting that the compound may interact with nucleic acids or enzymes involved in nucleotide metabolism .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to mimic natural nucleotides makes it a candidate for antiviral and anticancer drugs .
Industry
Industrially, the compound is used in the development of novel materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of industrial applications .
Mechanism of Action
The mechanism of action of [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by mimicking natural substrates, thereby blocking the active site. Additionally, it can bind to nucleic acids, interfering with their function and replication .
Comparison with Similar Compounds
Similar Compounds
Inosinic acid: Shares a similar purine base but differs in the attached functional groups.
Acyclovir: Contains a purine base and is used as an antiviral agent.
[(2R,3S,4R,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl triphosphoric acid: Another compound with a purine base, used in nucleotide synthesis.
Uniqueness
[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid is unique due to its specific combination of a purine base with a phosphonic acid group. This structure allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C9H13N4O5P |
|---|---|
Molecular Weight |
288.20 g/mol |
IUPAC Name |
[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H13N4O5P/c1-6(18-5-19(15,16)17)2-13-4-12-7-8(13)10-3-11-9(7)14/h3-4,6H,2,5H2,1H3,(H,10,11,14)(H2,15,16,17)/t6-/m1/s1 |
InChI Key |
XXRVTTVQGRYOEE-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C1N=CNC2=O)OCP(=O)(O)O |
Canonical SMILES |
CC(CN1C=NC2=C1N=CNC2=O)OCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


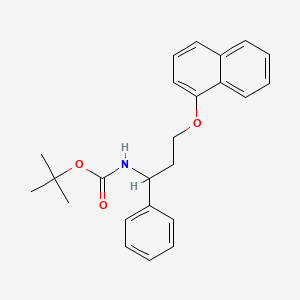
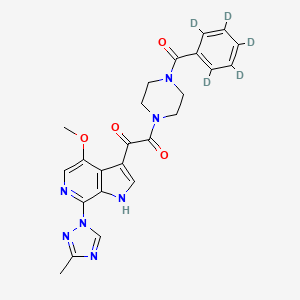
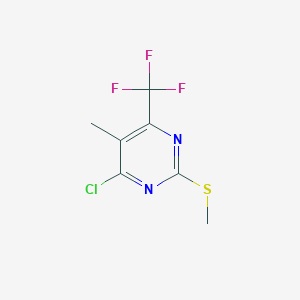
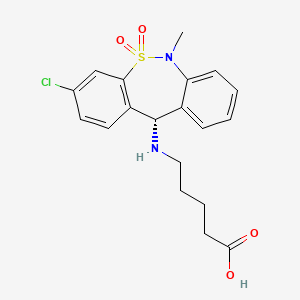
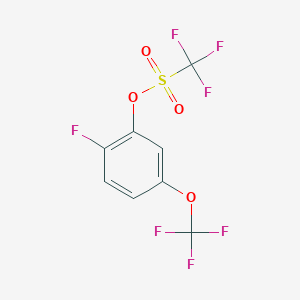

![2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride](/img/structure/B13437851.png)
